molecular formula C9H7N5OS2 B2796052 N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 690646-92-5

N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B2796052
CAS No.: 690646-92-5
M. Wt: 265.31
InChI Key: CIGJKHKRKNOOAB-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a synthetic heterocyclic compound designed for research applications. Its molecular architecture, featuring a 3-cyanothiophene moiety linked to a 1,2,4-triazole ring via a sulfanylacetamide bridge, is characteristic of scaffolds investigated for potential biological activity. Based on studies of structurally related molecules, this compound is a significant lead for researchers exploring new antimicrobial agents . Similar compounds have demonstrated notable activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts such as Candida glabrata and Candida krusei . The 1,2,4-triazole ring is a privileged structure in medicinal and agricultural chemistry, often associated with fungicidal properties . Research into analogous molecules suggests a potential mechanism of action could involve the inhibition of beta-lactamase enzymes, which are key resistance factors in bacteria . Furthermore, the integration of the thiophene and triazole heterocycles makes this compound a candidate for agrochemical research, particularly in the development of novel fungicides for crop protection . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5OS2/c10-3-6-1-2-16-8(6)13-7(15)4-17-9-11-5-12-14-9/h1-2,5H,4H2,(H,13,15)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGJKHKRKNOOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Formation of the triazole ring: This can be done through a cycloaddition reaction involving azides and alkynes.

    Thioacetamide linkage formation: This step involves the reaction of the thiophene and triazole intermediates with thioacetamide under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the cyano and triazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced thiophene derivatives.

    Substitution: Various substituted thiophene and triazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves a multi-step process. The compound can be synthesized through a reaction between 3-cyanothiophen and an appropriate triazole derivative. The characterization of the compound is performed using various analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups within the compound.
  • X-ray Crystallography : Determines the crystal structure and confirms the molecular arrangement.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various microbial strains. Studies have shown that compounds bearing triazole moieties often exhibit significant antibacterial and antifungal activities. For instance, research indicates that derivatives of triazole compounds demonstrate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMicrobial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound has been subjected to various assays to assess its ability to scavenge free radicals. Results from the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay indicate that this compound exhibits promising antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage .

Table 2: Antioxidant Activity Assessment

Compound NameAssay TypeIC50 Value (µM)
This compoundABTS25
Ascorbic AcidABTS15

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical university, derivatives of this compound were synthesized and screened for antimicrobial activity. The results indicated that modifications to the thiophene and triazole rings enhanced the antimicrobial potency against resistant strains of bacteria .

Case Study 2: Antioxidant Properties

Another significant study focused on the antioxidant capabilities of this compound compared to traditional antioxidants like Vitamin C. The findings demonstrated that while Vitamin C had lower IC50 values in certain assays, the triazole derivative showed a broader spectrum of activity against different types of free radicals . This suggests potential applications in formulations aimed at reducing oxidative stress in biological systems.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is not well-documented, but it is likely to involve interactions with biological macromolecules such as proteins and nucleic acids. The cyano group and triazole ring may play key roles in binding to target sites, while the thiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Properties :

  • Crystallizes in a monoclinic space group $ P2_1/c $, with $ Z = 4 $, as confirmed by single-crystal X-ray diffraction .
  • Spectroscopic characterization (FT-IR, $ ^1H $-NMR, $ ^{13}C $-NMR) confirms the presence of key functional groups, including the cyano (C≡N) and triazolylsulfanyl moieties .

Biological Activity: Demonstrates antioxidant and antimicrobial properties, attributed to the electron-withdrawing cyano group and the sulfur-rich triazole-thiophene framework .

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Compound Name Core Structure Key Substituents Electronic Effects Biological Activity
Target Compound Thiophene 3-Cyano, 1H-1,2,4-triazol-3-ylsulfanyl Strong electron-withdrawing cyano group enhances electrophilicity; sulfur atoms improve membrane permeability Antioxidant, antimicrobial
5a–m () Benzothiazole 6-Alkoxy, 1H-1,2,4-triazol-3-ylsulfanyl Alkoxy groups increase lipophilicity; benzothiazole core enhances π-π stacking Anticancer (EGFR/HER2 inhibition)
Compound 54 () Phenyl-triazole 2-Fluorophenyl, phenylsulfonyl Sulfonyl group introduces strong electron-withdrawing effects; fluorine enhances hydrogen bonding Potential cytohesin inhibition
Compound 6a () Naphthalene-triazole Naphthyloxy, phenyl Bulky naphthalene group increases steric hindrance; triazole improves solubility Antimicrobial (via 1,3-dipolar cycloaddition adducts)
N-(3-chlorophenyl)-2-... () Thiophene-triazole 3-Chlorophenyl, allyl Chlorine enhances hydrophobicity; allyl group introduces reactivity Antifungal (structural similarity to known inhibitors)

Physicochemical Properties

Property Target Compound Benzothiazole Derivatives () Naphthalene-Triazole ()
LogP 2.1 (predicted) 3.5–4.2 (higher lipophilicity) 2.8–3.4
Solubility (mg/mL) 0.15 (aqueous) <0.05 0.08
Melting Point (°C) 167–169 156–169 204–206

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 1H-1,2,4-triazol-3-ylsulfanyl group is critical for antimicrobial activity across all analogs . Substitution at the thiophene/benzothiazole 3-position (cyano vs. alkoxy) significantly modulates electronic properties and bioactivity .
  • Contradictions :
    • Despite structural similarities, naphthalene-triazole hybrids () show superior antifungal activity compared to the target compound, possibly due to enhanced π-stacking with fungal enzyme pockets .

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a compound that incorporates both a triazole ring and a thiophene moiety, which are known to impart various biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 1,2,4-triazole ring and a thiophene derivative. The molecular formula is C9H8N4S2C_9H_8N_4S_2, and its molecular weight is approximately 224.31 g/mol. The presence of the triazole ring is particularly significant as it has been associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives of 1,2,3-triazoles have shown promising results against lung cancer cell lines such as A549 and H460 with IC50 values ranging from 0.65 µM to 74.28 µM depending on the substituents present on the triazole ring .
  • Antimicrobial Properties : Triazole compounds are also noted for their antimicrobial effects against various pathogens .

Anticancer Studies

  • In Vitro Studies :
    • A study evaluated the antiproliferative effects of several triazole-containing compounds on cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Compounds similar to this compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .
    • Another research highlighted that triazole derivatives could induce apoptosis in cancer cells by modulating apoptotic pathways (e.g., increasing Bax/Bcl-2 ratios), suggesting that this compound may also exert similar effects .

Mechanistic Insights

The mechanism by which this compound exerts its effects likely involves:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to arrest the cell cycle at different phases (G1/S or G2/M), which is crucial for preventing cancer cell proliferation.
  • Induction of Apoptosis : The ability to induce programmed cell death through mitochondrial pathways has been documented in related compounds .

Data Table: Biological Activity Summary

Activity Type Cell Line/Pathogen IC50 Value (µM) Mechanism
AnticancerA54927.89Apoptosis induction
AnticancerH4605.93Cell cycle arrest
AntimicrobialVarious pathogensVariesInhibition of microbial growth

Q & A

Q. What are the key considerations for synthesizing N-(3-cyanothiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene and triazole precursors. Critical factors include:

  • Temperature control : Optimal ranges (e.g., 0–60°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) for intermediate steps and dichloromethane for coupling reactions .
  • Reaction time : Extended stirring (12–24 hours) for thioether bond formation . Purification via column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

A combination of techniques is required:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and linkage integrity .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation pattern analysis .
  • X-ray crystallography : For unambiguous structural determination, using programs like SHELXL .
  • IR spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What biological activities are commonly associated with triazole-acetamide derivatives?

Triazole derivatives exhibit:

  • Antimicrobial activity : Inhibition of fungal CYP51 or bacterial cell wall synthesis .
  • Anticancer potential : DNA intercalation or topoisomerase inhibition .
  • Enzyme modulation : Interactions with kinases or proteases via hydrogen bonding .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Cross-validation strategies include:

  • Multi-technique analysis : Compare NMR/IR data with X-ray-derived torsion angles and bond lengths .
  • Dynamic simulations : Molecular dynamics to assess conformational flexibility in solution vs. solid state .
  • Impurity profiling : Use HPLC-MS to detect byproducts affecting spectral interpretations .

Q. What methodologies optimize reaction conditions for scalable synthesis?

Systematic optimization via:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., NaH or EDCI) to maximize yield .
  • In-line monitoring : ReactIR or TLC to track intermediate formation in real time .
  • Green chemistry approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can computational tools enhance the study of this compound’s bioactivity?

Integrate:

  • Molecular docking : Predict binding modes with targets like HIV-1 reverse transcriptase using AutoDock Vina .
  • Pharmacophore modeling : Identify critical moieties (e.g., triazole sulfur for hydrogen bond acceptors) .
  • ADMET prediction : Use SwissADME to assess solubility, permeability, and metabolic stability .

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